molecular formula C7H8O3 B14292739 1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 112698-65-4

1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one

Cat. No.: B14292739
CAS No.: 112698-65-4
M. Wt: 140.14 g/mol
InChI Key: QPSBYLIABBKBPK-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-6-oxabicyclo[310]hex-3-en-2-one is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a methoxymethyl-substituted cyclohexene with an oxidizing agent can lead to the formation of the desired bicyclic structure. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hex-3-en-2-one: A similar compound with a different substitution pattern.

    4-Methyl-1-(1-methylethyl)-bicyclo[3.1.0]hex-3-en-2-one: Another related compound with distinct functional groups.

Uniqueness

1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one is unique due to its specific substitution pattern and the presence of the methoxymethyl group. This structural feature imparts unique chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

112698-65-4

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one

InChI

InChI=1S/C7H8O3/c1-9-4-7-5(8)2-3-6(7)10-7/h2-3,6H,4H2,1H3

InChI Key

QPSBYLIABBKBPK-UHFFFAOYSA-N

Canonical SMILES

COCC12C(O1)C=CC2=O

Origin of Product

United States

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